An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride, a non-proteinogenic amino acid derivative. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles and detailed experimental protocols necessary for its thorough characterization. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to synthesize, purify, and analyze this molecule, thereby facilitating its potential applications in medicinal chemistry and materials science. The guide is structured to provide not just data, but also the scientific rationale behind the characterization workflow, ensuring a robust and validated understanding of the compound's behavior.
Introduction: The Significance of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs), those not encoded in the standard genetic code, represent a vast and largely untapped resource for chemical innovation.[1][2] Their structural diversity, extending beyond the 20 common amino acids, allows for the fine-tuning of peptide and small molecule properties, including conformational rigidity, resistance to enzymatic degradation, and altered receptor binding affinities.[1] Methyl 2-amino-2-methylpentanoate hydrochloride, as a derivative of an NPAA, holds potential as a building block in the synthesis of novel pharmaceuticals and functional materials.[3] A thorough understanding of its physicochemical properties is the critical first step in unlocking this potential.
Molecular Structure and Inferred Properties
The foundational attributes of a molecule are dictated by its structure. The following section details the structure of methyl 2-amino-2-methylpentanoate hydrochloride and provides a table of predicted and inferred physicochemical properties based on its constituent functional groups and analogies to similar molecules.
Figure 2: General workflow for the synthesis of methyl 2-amino-2-methylpentanoate hydrochloride.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of amino acid methyl ester hydrochlorides. [4][5] Materials:
-
2-Amino-2-methylpentanoic acid
-
Anhydrous methanol
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask with a magnetic stir bar
-
Drying tube
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2-amino-2-methylpentanoic acid (1 equivalent).
-
Reagent Addition: Under a fume hood, slowly add anhydrous methanol to the flask to create a suspension.
-
Esterification: While stirring, slowly add trimethylchlorosilane (1.3-1.8 equivalents) to the suspension at room temperature. [5]The reaction mixture should become a clear solution as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-15 hours. [5]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture to approximately one-fifth of its original volume using a rotary evaporator. [5]6. Crystallization and Isolation: Add an appropriate anti-solvent, such as tetrahydrofuran (THF) or diethyl ether, to the concentrated solution to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified methyl 2-amino-2-methylpentanoate hydrochloride under vacuum to a constant weight.
Experimental Determination of Physicochemical Properties
The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride.
Figure 3: Experimental workflow for the physicochemical characterization of the synthesized product.
Melting Point Determination
Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), while impurities tend to depress and broaden the melting range. [6] Protocol:
-
Sample Preparation: Ensure the synthesized methyl 2-amino-2-methylpentanoate hydrochloride is completely dry and finely powdered. [7]2. Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. [8][9]4. Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. [9]5. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.
Solubility Determination
Principle: The solubility of a compound in various solvents is crucial for its formulation and application. As a hydrochloride salt, the title compound is expected to be soluble in polar protic solvents.
Protocol:
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Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, diethyl ether, hexanes).
-
Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.
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Mixing: Vigorously shake or vortex the tubes for 1-2 minutes. [10]If the solid does not dissolve, sonicate for up to 5 minutes. [10]4. Observation: Visually inspect for the complete dissolution of the solid.
-
Classification: Classify the solubility as:
-
Freely soluble: If less than 1 part of solvent is required for 1 part of solute.
-
Soluble: If 1 to 10 parts of solvent are required.
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Sparingly soluble: If 30 to 100 parts of solvent are required.
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Slightly soluble: If 100 to 1000 parts of solvent are required.
-
Very slightly soluble: If 1000 to 10,000 parts of solvent are required.
-
Practically insoluble: If more than 10,000 parts of solvent are required.
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pKa Determination by Potentiometric Titration
Principle: The pKa of the ammonium group can be determined by titrating a solution of the compound with a standard base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point. [11][12] Protocol:
-
Solution Preparation: Accurately weigh a sample of methyl 2-amino-2-methylpentanoate hydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. [11]
Structural Elucidation and Spectral Data
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will provide information on the number and types of protons in the molecule, as well as their connectivity. Expected signals would include a singlet for the ester methyl group, a broad singlet for the ammonium protons, and multiplets for the pentyl chain protons.
-
¹³C NMR: This will show the number of unique carbon environments. Key signals will be the carbonyl carbon of the ester, the quaternary carbon attached to the amino group, and the carbons of the pentyl chain and the ester methyl group. [13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. [14][15]* N-H stretching: A broad band is expected in the range of 3000-3300 cm⁻¹ due to the ammonium group.
-
C-H stretching: Sharp peaks are expected around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. [16]* C-O stretching: A peak in the region of 1000-1300 cm⁻¹ corresponds to the C-O single bond of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. [17][18][19]* Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the free amine form of the molecule.
Conclusion
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